
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide is a quinoline derivative Quinoline compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with octadecylamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as primary amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用机制
The mechanism of action of 7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and antimalarial effects .
相似化合物的比较
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
8-Hydroxyquinoline: Used as a chelating agent in various applications.
Quinoline N-oxide: Studied for its potential as an antimicrobial agent
Uniqueness
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The long octadecyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
属性
CAS 编号 |
63011-08-5 |
|---|---|
分子式 |
C28H46ClIN2 |
分子量 |
573.0 g/mol |
IUPAC 名称 |
7-chloro-1-methyl-N-octadecylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C28H45ClN2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-27-21-23-31(2)28-24-25(29)19-20-26(27)28;/h19-21,23-24H,3-18,22H2,1-2H3;1H |
InChI 键 |
FYUMZWJJNUXHAR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC1=C2C=CC(=CC2=[N+](C=C1)C)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


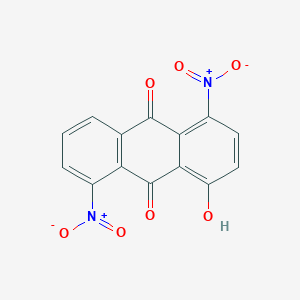
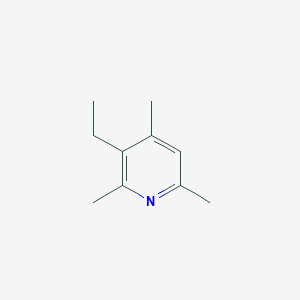
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
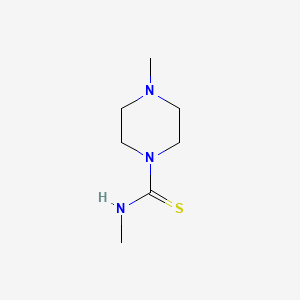


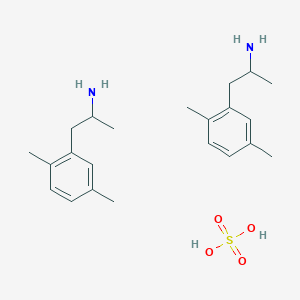
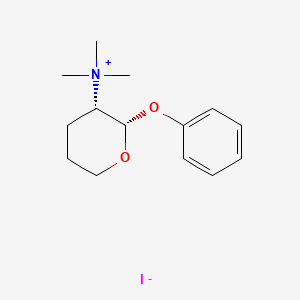
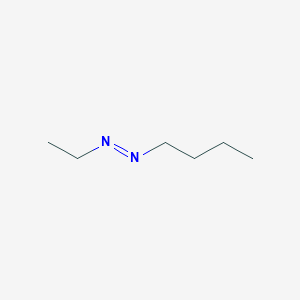

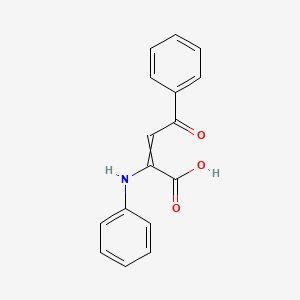
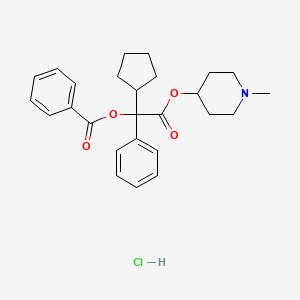
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
